What are the physical and chemical properties of Bis(dimethylamino)phosphoryl Chloride?
What are the physical and chemical properties of Bis(dimethylamino)phosphoryl Chloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a highly reactive organophosphorus compound with significant applications in organic synthesis. Its utility as a phosphorylating agent for a variety of nucleophiles, including alcohols and amines, makes it a valuable reagent in the preparation of phosphoramidates and other phosphorus-containing molecules of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and safety considerations.
Physical and Chemical Properties
Bis(dimethylamino)phosphoryl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound and should be handled under an inert atmosphere.[2][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H12ClN2OP | [2][4] |
| Molecular Weight | 170.58 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][4][6] |
| Density | 1.152 - 1.179 g/cm³ at 25 °C | [2][3][5] |
| Melting Point | 1.25 °C | [7] |
| Boiling Point | 187 °C at 760 mmHg; 246-247 °C | [1][2] |
| Flash Point | 66.9 °C; 119 °C | [1][2] |
| Refractive Index (n20/D) | 1.466 | [2][3] |
| Solubility | Soluble in organic solvents; sparingly soluble in chloroform and ethyl acetate. Insoluble in water. | [2][8] |
| Vapor Pressure | 0.644 mmHg at 25 °C | [2] |
Spectroscopic Data
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¹H NMR: A single signal is expected for the twelve equivalent protons of the four methyl groups. This signal would likely appear as a doublet due to coupling with the phosphorus atom.
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¹³C NMR: A single signal is expected for the four equivalent methyl carbons. This signal would also be split into a doublet due to coupling with the phosphorus atom.
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³¹P NMR: A single signal is expected in the phosphoramidate region of the spectrum.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the P=O (phosphoryl) stretching vibration, C-N stretching vibrations, and P-Cl stretching vibration.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom, dimethylamino groups, and other characteristic fragments.
Chemical Reactivity
Bis(dimethylamino)phosphoryl chloride is a highly reactive electrophile due to the presence of the electron-withdrawing phosphoryl group and the good leaving group ability of the chloride ion. It readily reacts with nucleophiles.
Reactivity with Nucleophiles
The central phosphorus atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its primary application as a phosphorylating agent.
Caption: General reaction of Bis(dimethylamino)phosphoryl Chloride with nucleophiles.
Hydrolysis
The compound is highly sensitive to moisture and readily hydrolyzes in the presence of water to form N,N,N',N'-tetramethylphosphorodiamidic acid and hydrochloric acid.[8] This reaction is vigorous and exothermic.
Caption: Hydrolysis of Bis(dimethylamino)phosphoryl Chloride.
Reaction with Alcohols and Amines
It reacts with alcohols and amines to form the corresponding phosphoramidate esters and phosphonic diamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
Caption: Reaction with alcohols and amines.
Experimental Protocols
Detailed experimental protocols for the synthesis and property determination of Bis(dimethylamino)phosphoryl Chloride are not widely published. However, general methodologies for handling and characterizing similar reactive liquid compounds can be applied.
General Procedure for Determination of Physical Properties
A generalized workflow for determining the physical properties of a liquid compound like Bis(dimethylamino)phosphoryl Chloride is outlined below. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and under anhydrous conditions where necessary.
Caption: Experimental workflow for physical property analysis.
Methodology for Key Experiments:
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Density: The density can be determined using a calibrated pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with the sample. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
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Boiling Point: The boiling point can be determined by simple distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
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Refractive Index: The refractive index can be measured using a calibrated refractometer at a specific temperature (typically 20 °C).
Safety and Handling
Bis(dimethylamino)phosphoryl chloride is a corrosive and toxic compound.[1][6][8][9] It can cause severe skin burns and eye damage.[6][9] Inhalation, ingestion, or skin contact can be harmful.[8] It is crucial to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] Due to its moisture sensitivity, it should be stored under an inert gas, such as nitrogen or argon, in a tightly sealed container in a cool, dry place.[2][3] In case of spills, appropriate absorbent materials should be used, and the area should be well-ventilated.
Conclusion
Bis(dimethylamino)phosphoryl chloride is a versatile and highly reactive reagent with important applications in organic synthesis. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its effective and safe use in a research and development setting. This guide provides a foundational understanding of this compound to aid scientists and professionals in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis(dimethylamino)phosphoryl chloride | 1605-65-8 | BAA60565 [biosynth.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 9. rsc.org [rsc.org]
